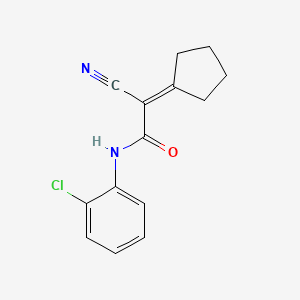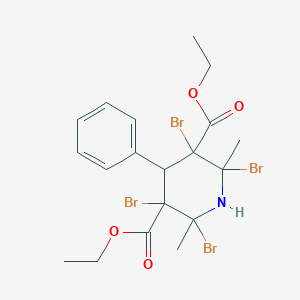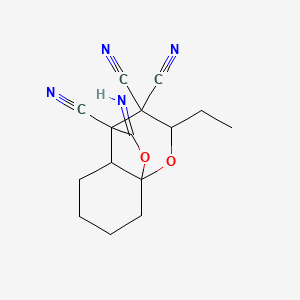![molecular formula C10H8N4O3S2 B11094872 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B11094872.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring and nitrophenyl group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE involves its interaction with various molecular targets. For instance, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, its nitrophenyl group can interact with cellular components, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar compounds to 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE include other 1,3,4-thiadiazole derivatives such as:
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N-ARYLACETAMIDE: Known for its urease inhibitory activity.
1,3,4-THIADIAZOLE DERIVATIVES OF GLUCOSIDES: Exhibiting antifungal and antibacterial activities.
2-SUBSTITUTED 4-(2,5-DICHLORO THIENYL)-1,3-THIAZOLES: Showing antifungal and antibacterial properties.
The uniqueness of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8N4O3S2 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H8N4O3S2/c11-9-12-13-10(19-9)18-5-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H2,11,12) |
InChI Key |
MRFAMWJDIFYHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(S2)N |
solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11094799.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11094805.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B11094816.png)


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11094858.png)

![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11094863.png)
![N-{4-[3-(3,5-dioxomorpholin-4-yl)-5-nitrophenoxy]phenyl}acetamide](/img/structure/B11094864.png)
![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)
![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)

